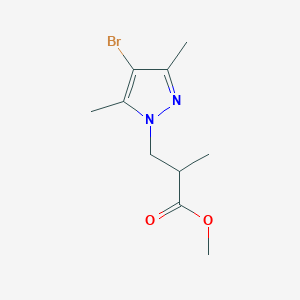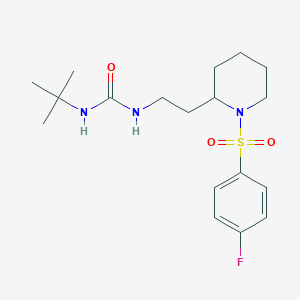
Dipotassium;methanesulfonate;2-methoxyphenol;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium;methanesulfonate;2-methoxyphenol;hydrate is a complex chemical compound that combines the properties of dipotassium, methanesulfonate, 2-methoxyphenol, and water molecules. This compound is known for its unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
It’s known that 2-methoxyphenol, a component of the compound, has antioxidant properties . Antioxidants interact with free radicals in the body, which are atoms, molecules, or ions that possess an unpaired electron .
Mode of Action
The 2-methoxyphenol component is known to interact with free radicals in a safe way, terminate the reaction, and convert them to a harmless molecule by offering an electron . This reduces oxidative stress, thus protecting cells from oxidative damage .
Biochemical Pathways
Antioxidants like 2-methoxyphenol generally affect pathways related to oxidative stress . Oxidative stress is a contributing factor in the pathophysiology of numerous diseases, such as diabetes, atherosclerosis, cancer, and neurodegenerative and cardiovascular diseases .
Result of Action
Antioxidants like 2-methoxyphenol can reduce oxidative stress and thus protect cells from oxidative damage .
Biochemical Analysis
Biochemical Properties
It’s also present in wood smoke, as a product of pyrolysis of lignin .
Cellular Effects
2-Methoxyphenol, a component of the compound, is used in traditional dental pulp sedation, and has the property of inducing cell proliferation . It is a potent scavenger of reactive oxygen radicals and its radical scavenging activity may be associated with its effect on cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;methanesulfonate;2-methoxyphenol;hydrate typically involves the reaction of methanesulfonic acid with potassium hydroxide to form potassium methanesulfonate. This is followed by the addition of 2-methoxyphenol and water to achieve the final hydrated compound. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in reactors where methanesulfonic acid and potassium hydroxide are combined under controlled conditions. The addition of 2-methoxyphenol and water is carefully monitored to maintain the desired hydration level. The final product is then purified and dried to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Dipotassium;methanesulfonate;2-methoxyphenol;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The methoxy group in 2-methoxyphenol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methanesulfonic acid derivatives, while reduction can produce various alcohols or ethers.
Scientific Research Applications
Dipotassium;methanesulfonate;2-methoxyphenol;hydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug formulations and delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Potassium methanesulfonate: Similar in structure but lacks the 2-methoxyphenol moiety.
2-Methoxyphenol: Similar in structure but lacks the methanesulfonate and dipotassium components.
Methanesulfonic acid: Similar in structure but lacks the potassium and 2-methoxyphenol components.
Uniqueness
Dipotassium;methanesulfonate;2-methoxyphenol;hydrate is unique due to its combination of methanesulfonate, 2-methoxyphenol, and water molecules, which confer distinct chemical and physical properties. This combination allows it to participate in a variety of chemical reactions and makes it valuable in diverse scientific and industrial applications.
Properties
CAS No. |
78247-49-1 |
|---|---|
Molecular Formula |
C16H24K2O11S2 |
Molecular Weight |
534.67 |
IUPAC Name |
dipotassium;methanesulfonate;2-methoxyphenol;hydrate |
InChI |
InChI=1S/2C7H8O2.2CH4O3S.2K.H2O/c2*1-9-7-5-3-2-4-6(7)8;2*1-5(2,3)4;;;/h2*2-5,8H,1H3;2*1H3,(H,2,3,4);;;1H2/q;;;;2*+1;/p-2 |
InChI Key |
QLTSYNOQMDBCIX-UHFFFAOYSA-L |
SMILES |
COC1=CC=CC=C1O.COC1=CC=CC=C1O.CS(=O)(=O)[O-].CS(=O)(=O)[O-].O.[K+].[K+] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


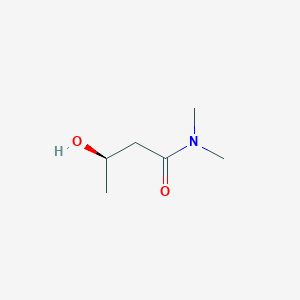



![2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2680084.png)
![(2Z)-6-Butoxy-2-[(2E,4E,6E)-7-(6-butoxy-1-butylbenzo[cd]indol-1-ium-2-yl)hepta-2,4,6-trienylidene]-1-butylbenzo[cd]indole;tetrafluoroborate](/img/structure/B2680085.png)
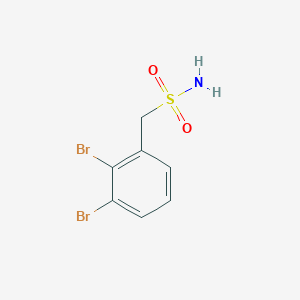
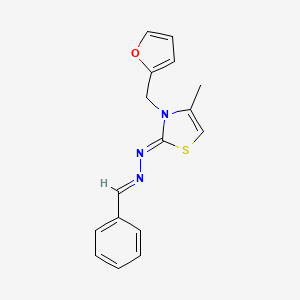

![(2-Methoxyethyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B2680091.png)

